(3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone
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Overview
Description
PITB, or Phenylisothiocyanate Benzene, is a high-affinity transthyretin aggregation inhibitor with optimal pharmacokinetic properties. It is known for its ability to bind with high affinity to transthyretin, effectively inhibiting tetramer dissociation and aggregation of both the wild-type protein and the two most prevalent disease-associated transthyretin variants .
Preparation Methods
The synthesis of Phenylisothiocyanate Benzene involves several steps, including the structural design optimization to enhance its pharmacokinetic properties. The preparation methods include rational design and molecular dynamics simulations to generate a series of transthyretin selective kinetic stabilizers . Industrial production methods are not extensively detailed in the available literature, but the compound’s synthesis involves high-affinity binding and stabilization of transthyretin in plasma .
Chemical Reactions Analysis
Phenylisothiocyanate Benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phenylisothiocyanate Benzene has a wide range of scientific research applications, including:
Mechanism of Action
Phenylisothiocyanate Benzene exerts its effects by binding with high affinity to transthyretin, effectively inhibiting tetramer dissociation and aggregation of both the wild-type protein and the two most prevalent disease-associated transthyretin variants . It selectively binds and stabilizes transthyretin in plasma, outperforming other drugs currently undergoing clinical trials for transthyretin amyloidosis .
Comparison with Similar Compounds
Phenylisothiocyanate Benzene is unique in its high affinity binding and stabilization of transthyretin. Similar compounds include:
Phenylisothiocyanate Benzene stands out due to its optimal pharmacokinetic properties, excellent oral bioavailability, and lack of toxicity, making it a promising candidate for future clinical trials .
Properties
Molecular Formula |
C14H10FNO6 |
---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
(3-fluoro-5-hydroxyphenyl)-(4-hydroxy-3-methoxy-5-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10FNO6/c1-22-12-5-8(4-11(14(12)19)16(20)21)13(18)7-2-9(15)6-10(17)3-7/h2-6,17,19H,1H3 |
InChI Key |
LHCGDAFIWWCKGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
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